4-(4-Fluorophenoxy)-3-hydroxybutanenitrile
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Overview
Description
4-(4-Fluorophenoxy)-3-hydroxybutanenitrile is an organic compound that features a fluorinated phenoxy group attached to a hydroxybutanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-3-hydroxybutanenitrile typically involves the reaction of 4-fluorophenol with an appropriate butanenitrile derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a halogenated butanenitrile. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-3-hydroxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(4-Fluorophenoxy)-3-oxobutanenitrile.
Reduction: 4-(4-Fluorophenoxy)-3-hydroxybutylamine.
Substitution: 4-(4-Methoxyphenoxy)-3-hydroxybutanenitrile.
Scientific Research Applications
4-(4-Fluorophenoxy)-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-3-hydroxybutanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)benzoic acid
- 4-(4-Fluorophenoxy)phenylacetic acid
- 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine
Uniqueness
4-(4-Fluorophenoxy)-3-hydroxybutanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a hydroxy and nitrile group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
59961-88-5 |
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Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4-(4-fluorophenoxy)-3-hydroxybutanenitrile |
InChI |
InChI=1S/C10H10FNO2/c11-8-1-3-10(4-2-8)14-7-9(13)5-6-12/h1-4,9,13H,5,7H2 |
InChI Key |
DTWGERUVRJEYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(CC#N)O)F |
Origin of Product |
United States |
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